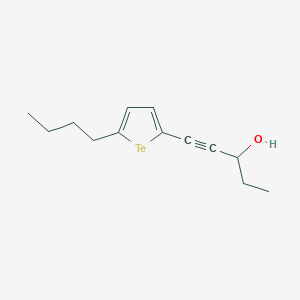
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a butyl group and a pentyn-3-ol chain
準備方法
The synthesis of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene or alkyne under specific conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Pentyn-3-ol Chain: The final step involves the coupling of the tellurophene ring with a pentyn-3-ol chain. This can be achieved through a palladium-catalyzed cross-coupling reaction or other suitable methods.
化学反応の分析
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group or the hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The alkyne moiety allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules.
科学的研究の応用
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, including semiconductors and conductive polymers.
Biological Studies: Organotellurium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
作用機序
The mechanism of action of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s alkyne and hydroxyl groups also contribute to its reactivity, allowing it to participate in a wide range of chemical transformations.
類似化合物との比較
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol can be compared with other organotellurium compounds such as:
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a hydroxyl group.
1-(5-Butyltellurophen-2-yl)hex-1-yn-3-ol: Similar structure but with a hexyn-3-ol chain instead of a pentyn-3-ol chain.
1-(5-Butyltellurophen-2-yl)pent-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
特性
CAS番号 |
920977-18-0 |
|---|---|
分子式 |
C13H18OTe |
分子量 |
317.9 g/mol |
IUPAC名 |
1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C13H18OTe/c1-3-5-6-12-9-10-13(15-12)8-7-11(14)4-2/h9-11,14H,3-6H2,1-2H3 |
InChIキー |
ZMWATTQIIKEREF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C([Te]1)C#CC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


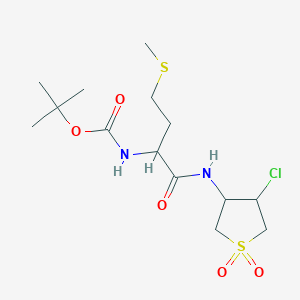
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
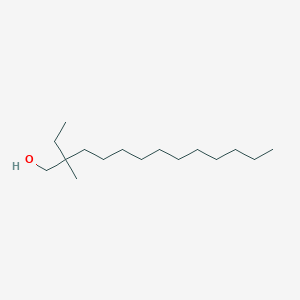
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
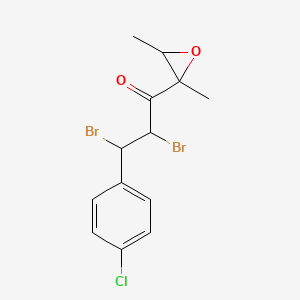
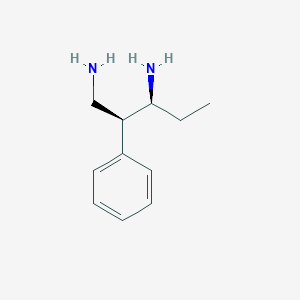
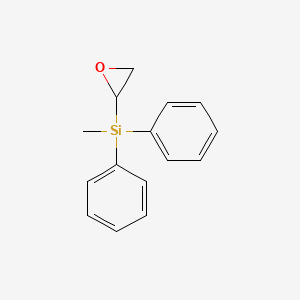
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
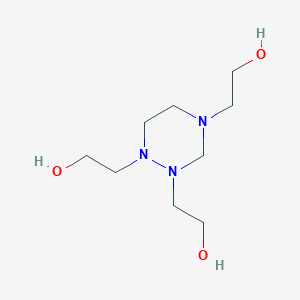
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
